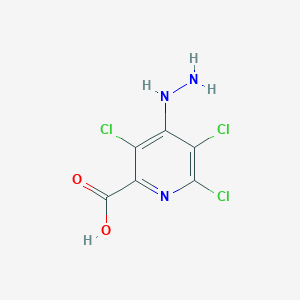
3,5,6-Trichloro-4-hydrazinylpyridine-2-carboxylic acid
Cat. No. B1586795
Key on ui cas rn:
32889-74-0
M. Wt: 256.5 g/mol
InChI Key: KBWNOFMJVVPCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04087431
Procedure details


To a reaction flask containing 400 milliliters of water was added 30 grams (0.11 mole) of 3,5,6-trichloro-4-hydrazinopicolinic acid and 4.5 grams (0.11 mole) of sodium hydroxide dissolved in 25 milliliters of water. The reaction was heated to reflux and maintained under reflux while an additional 4.5 grams of sodium hydroxide dissolved in 25 milliliters of water was added dropwise over 50 minutes. The resulting solution was thereafter heated an additional 45 minutes under reflux and cooled to room temperature. The reaction mixture was mixed with 100 milliliters of methylene chloride and the solution acidified with 35 milliliters of concentrated hydrochloric acid. The two phases which formed were separated and the aqueous layer extracted twice with methylene chloride. The extracts were combined and dried over magnesium sulfate and the solvent evaporated to give 13.1 grams (62 percent of theoretical) of 3,6-dichloropicolinic acid.








Yield
62%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][C:5]([Cl:11])=[C:6](Cl)[C:7]=1NN.[OH-].[Na+].C(Cl)Cl.Cl>O>[Cl:1][C:2]1[C:3]([C:12]([OH:14])=[O:13])=[N:4][C:5]([Cl:11])=[CH:6][CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC(=C(C1NN)Cl)Cl)C(=O)O
|
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 50 minutes
|
|
Duration
|
50 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was thereafter heated an additional 45 minutes
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The two phases which formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted twice with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC(=CC1)Cl)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.1 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
